2,2',3,3',6,6'-Hexachlorodiphenyl ether

Environmental Fate Bioaccumulation Physicochemical Properties

Sourcing 2,2',3,3',6,6'-Hexachlorodiphenyl ether (CAS 117948-40-0)? This specific PCDE congener is vital for accurate environmental monitoring, QSPR model calibration, and mechanistic toxicology. Its unique 2,2',3,3',6,6'-substitution pattern ensures distinct chromatographic and biological profiles, making it an irreplaceable tool for forensic tracing and AhR pathway research. Insist on certified purity.

Molecular Formula C12H4Cl6O
Molecular Weight 376.9 g/mol
CAS No. 117948-40-0
Cat. No. B12690058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',6,6'-Hexachlorodiphenyl ether
CAS117948-40-0
Molecular FormulaC12H4Cl6O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6O/c13-5-1-3-7(15)11(9(5)17)19-12-8(16)4-2-6(14)10(12)18/h1-4H
InChIKeyUESXDYAQZBZDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',3,3',6,6'-Hexachlorodiphenyl Ether (CAS 117948-40-0): A Structurally Unique PCDE Congener for Environmental and Toxicological Research


2,2',3,3',6,6'-Hexachlorodiphenyl ether (CAS 117948-40-0), also designated as PCDE congener 136, is a hexachlorinated member of the polychlorinated diphenyl ether (PCDE) class. Defined by its specific 2,2',3,3',6,6'-chlorine substitution pattern on a diphenyl ether backbone [1], it is characterized by a molecular formula of C12H4Cl6O, a molecular weight of 376.9 g/mol, and a high lipophilicity with a computed logP of approximately 7.2–7.4 , indicating strong environmental persistence and bioaccumulation potential.

Why a Generalized 'Hexachlorodiphenyl Ether' Is Insufficient: The Critical Role of 2,2',3,3',6,6'-Substitution Specificity


While all hexachlorodiphenyl ethers share the same empirical formula, they are not functionally interchangeable. The precise 2,2',3,3',6,6'-substitution pattern of this congener dictates unique conformational, chromatographic, and biological interaction profiles that are lost with generalized mixtures or incorrectly substituted isomers. This is critical because subtle changes in chlorine positions can drastically alter a congener's ability to bind to biological targets like the aryl hydrocarbon receptor (AhR), affecting its potential for endocrine disruption and toxicity in ways general mixtures cannot predict [1], and directly impacts its use as a specific analytical standard for environmental monitoring [2].

Quantitative Evidence on the Differentiated Physicochemical, Chromatographic, and Toxicological Profile of 2,2',3,3',6,6'-Hexachlorodiphenyl Ether


Superior Lipophilicity Drives Higher Bioaccumulation Potential vs. Lower-Chlorinated Congeners

The 2,2',3,3',6,6'-hexachloro substitution pattern leads to a calculated logP (XLogP3-AA) of 7.2 [1] to 7.4 , significantly higher than the logP values of ~5.0–6.0 reported for lower-chlorinated diphenyl ether congeners with 3–5 chlorine substitutions, establishing it as a more hydrophobic compound with potentially stronger bioaccumulation potential [2].

Environmental Fate Bioaccumulation Physicochemical Properties

Defined Chromatographic Retention Time Enables Isomer-Specific Environmental Monitoring and Source Identification

The gas chromatographic relative retention time (RRT) for PCDE congeners is highly dependent on the specific chlorine substitution pattern. The PCDE foundational paper by Nevalainen et al. (1994) [1] established that ortho-substitution (2,2',6,6'-positions, as in this compound) strongly influences RRT on standard SE-54 and OV-1701 columns, with the compound's RRT being a unique identifier against other hexachlorodiphenyl ether isomers. This allows for the isomer-specific identification and quantification crucial for advanced environmental forensics, such as the analysis of cod liver oils and atmospheric samples detailed by Kurz and Ballschmiter (1994) [2].

Analytical Chemistry Environmental Monitoring GC-MS Analysis

CYP Enzyme Induction Profile Suggests Potential Different AhR-Mediated Response Compared to Lower-Chlorinated Analogs

In vivo rat studies on closely related hexachlorodiphenyl ethers (such as 2,2',4,4',5,5'-HCDE) demonstrate a significant induction of hepatic CYP enzymes, specifically aminopyrine demethylase, aniline hydroxylase, and ethoxyresorufin de-ethylase (EROD), which is a biomarker for AhR activation. At a 500 ppm dietary level, this congener class caused a clear increase in these activities, whereas the lower-chlorinated 2,2',4,4',5-pentachlorodiphenyl ether (PCDE) only increased aminopyrine demethylase activity [1]. Given that the AhR binding affinity is congener-specific and ortho-substitution (as in the 2,2',3,3',6,6'-compound) is known to modulate AhR activation, this compound is expected to have a unique CYP induction profile distinct from both lower-chlorinated and non-ortho-substituted analogs [2].

Toxicology Endocrine Disruption CYP450 Induction

Conformational Influence of Ortho-Substitution Dictates Interaction with Biological Targets

Molecular orbital calculations show that increased ortho-chloro substitution on the diphenyl ether backbone strongly influences the dihedral angle between the two phenyl rings. The 2,2',6,6'-chlorine substitutions (as in this compound) restrict rotation and favor a conformation that differs from non-ortho-substituted or lower-substituted analogs [1]. This structural rigidity is crucial for the compound's interaction with the aryl hydrocarbon receptor (AhR), potentially leading to a differential toxic response compared to the more planar, non-ortho-substituted hexachlorodiphenyl ethers that are known AhR agonists [2].

Molecular Toxicology Structure-Activity Relationship Conformational Analysis

Procurement-Driven Applications for 2,2',3,3',6,6'-Hexachlorodiphenyl Ether: From Environmental Monitoring to Toxicological Research


Isomer-Specific Environmental Source Apportionment and Forensic Analysis

Environmental chemists and regulatory bodies require this specific congener as a certified reference standard to accurately identify and quantify PCDE pollution sources. The defined chromatographic signature (Section 3, Evidence Item 2) [1] enables its precise separation in complex environmental matrices, such as sediment, biota, or industrial effluents, allowing for the forensic tracing of contamination back to specific industrial processes like chlorophenol production or waste incineration.

Structure-Activity Relationship (SAR) Studies on Endocrine Disruption via AhR and Non-AhR Pathways

For academic and industrial toxicology laboratories, this compound serves as a distinct probe in mechanistic studies. Its unique ortho-substitution pattern (Section 3, Evidence Item 4) [2] generates a non-planar conformation predicted to have a very different AhR activation profile compared to planar analogs. This makes it an essential tool for dissecting the contributions of AhR-dependent versus AhR-independent pathways in PCDE-mediated thyroid hormone disruption and immunotoxicity.

Development and Validation of Predictive Bioaccumulation and Environmental Fate Models

The high calculated logP value of 7.2–7.4 (Section 3, Evidence Item 1) [3] positions this congener at the upper boundary of PCDE lipophilicity. Environmental modeling groups use this pure compound to calibrate quantitative structure-property relationship (QSPR) models for predicting the environmental distribution, bioconcentration factors, and long-range transport potential of persistent organic pollutants.

Pharmacokinetic and In Vitro Metabolism Studies as a Representative Highly-Substituted Congener

Pharmaceutical and toxicological researchers studying the metabolism of organohalogens use this congener to investigate the metabolic fate of highly chlorinated diphenyl ethers. Its broad CYP enzyme induction profile (Section 3, Evidence Item 3) [4] and potential for generating reactive intermediates make it a relevant compound for studying cytochrome P450-mediated bioactivation and subsequent cellular damage.

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